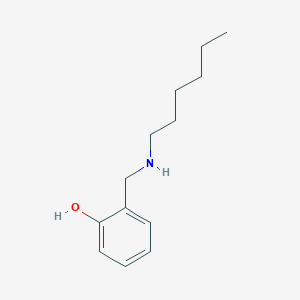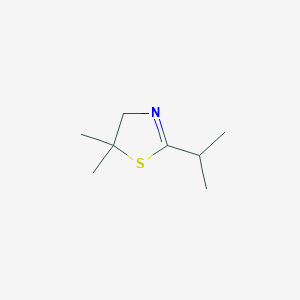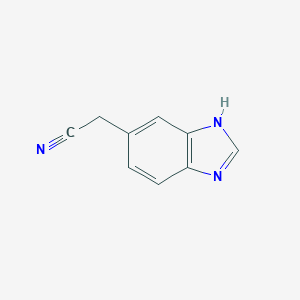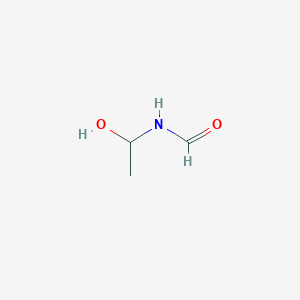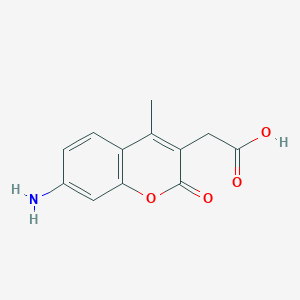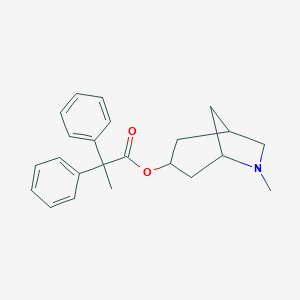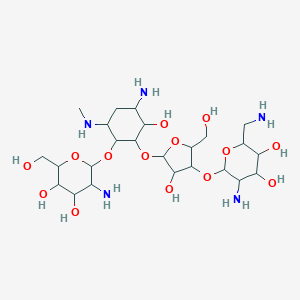
3-N-Methylparomomycin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-Methylparomomycin I is a synthetic aminoglycoside antibiotic that is derived from paromomycin. It is used for the treatment of various bacterial infections, including those caused by Gram-negative bacteria. The chemical structure of 3-N-Methylparomomycin I is similar to that of other aminoglycosides, and it has been found to have a unique mechanism of action that makes it effective against certain types of bacteria.
Applications De Recherche Scientifique
Synthesis and Derivatization
- Daptomycin, an acidic lipopeptide similar in class to 3-N-Methylparomomycin I, has been studied for its potential in generating derivatives with improved therapeutic activity. The recombinant cyclization domain of the Streptomyces coelicolor nonribosomal peptide synthetase (NRPS) has been explored as a tool for creating daptomycin derivatives, which may offer insights into synthesizing 3-N-Methylparomomycin I derivatives (Grünewald et al., 2004).
Antimicrobial Activity
- Nanoparticles have been used to target bacteria, offering a potential application for 3-N-Methylparomomycin I in the form of nanoparticle incorporation to enhance its antibacterial potency (Wang et al., 2017).
- Solid lipid nanoparticles containing paromomycin have been developed to improve the dermal administration of the drug, demonstrating a method to potentially enhance the delivery and efficacy of 3-N-Methylparomomycin I (Ghadiri et al., 2011).
Biochemical Interactions
- Studies on the biochemical interactions of aminoglycoside antibiotics with N-methyl-D-aspartate (NMDA) receptors suggest potential neurological implications for 3-N-Methylparomomycin I, as its class shows both stimulatory and inhibitory properties at these receptors (Masuko et al., 1999).
Resistance Mechanisms
- Understanding the resistance mechanisms against aminoglycosides, such as the modification of 23S rRNA by rRNA methyltransferases, can provide insight into combating resistance to 3-N-Methylparomomycin I (Treede et al., 2003).
Propriétés
Numéro CAS |
106288-50-0 |
|---|---|
Nom du produit |
3-N-Methylparomomycin I |
Formule moléculaire |
C24H47N5O14 |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
Clé InChI |
IXVXCXPQRNEULP-UHFFFAOYSA-N |
SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
SMILES canonique |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonymes |
3-N-methylparomomycin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

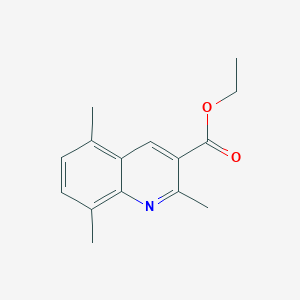
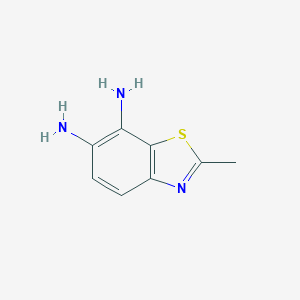

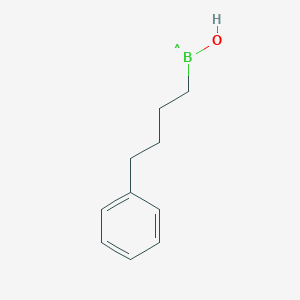
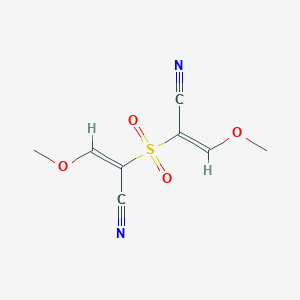
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
